molecular formula C8H9N3OS B1398063 4-Azido-1-(2-thienyl)butan-1-one CAS No. 849052-09-1

4-Azido-1-(2-thienyl)butan-1-one

Cat. No. B1398063
M. Wt: 195.24 g/mol
InChI Key: XLMMBQOVMOYHMG-UHFFFAOYSA-N
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Description

4-Azido-1-(2-thienyl)butan-1-one is a chemical compound with the molecular formula C8H10N3OS . It has an average mass of 195.242 Da and a monoisotopic mass of 195.046631 Da .


Molecular Structure Analysis

The molecular structure of 4-Azido-1-(2-thienyl)butan-1-one consists of a butanone backbone with a 2-thienyl group and an azido group attached. The exact arrangement of these groups can be determined by analyzing the compound’s InChI code .


Physical And Chemical Properties Analysis

4-Azido-1-(2-thienyl)butan-1-one is a compound with a molecular weight of 196.25 . For more detailed physical and chemical properties, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Cyclocondensation : The synthesis of compounds with a similar backbone to 4-Azido-1-(2-thienyl)butan-1-one, such as 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, has been investigated, demonstrating methods of acylation and reactions with hydroxylamine and hydrazine. X-ray structural analysis provided insights into the crystal structure and intermolecular interactions within these compounds (Flores et al., 2018).
  • Interaction with Amines : The interaction of structurally similar compounds with amines to synthesize di(2-thienyl)azolo[a]pyridinium derivatives has been studied, showcasing the versatility of thienyl-based butanones in synthesizing complex heterocyclic compounds (Potikha et al., 2010).

Applications in Sensing and Detection

  • NIR Fluorescent Chemosensors : Thienyl-containing compounds derived from 2-vinylthiophene have been developed for selective detection of Hg2+ ions in solution, demonstrating the application of thienyl-based compounds in environmental monitoring and biological systems (Jiang et al., 2016).

Material Science and Polymer Chemistry

  • Polymer Synthesis : The one-pot synthesis of polytriazole grafted with poly(e-caprolactone) illustrates the utility of azido-functionalized butanols (such as 4-azido-1-(prop-2-yn-1-yloxy)butan-2-ol) in creating novel graft copolymers, revealing potential applications in material science and engineering (Gungor & Kiskan, 2014).

properties

IUPAC Name

4-azido-1-thiophen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-11-10-5-1-3-7(12)8-4-2-6-13-8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMMBQOVMOYHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-1-(2-thienyl)butan-1-one

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2′-butyrothienone (3.0 g, 15.9 mmol) and sodium azide (2.07 g, 31.8 mmol) in DMF (50 mL) was stirred at 70° C. for 1.5 h. The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was washed with water (100 mL), saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL) and dried over sodium sulfate. Removal of the solvent in vacuum provided the title compound (2.58 g, 83% yield). MS m/e 218; HPLC retention time 0.85 min (Method B).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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